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Compound of Interest

Compound Name: di-n-Amyl disulfide

Cat. No.: B090501

For researchers, scientists, and drug development professionals, understanding the nuanced
differences in the biological efficacy of aliphatic disulfides is critical for the design of novel
therapeutics and chemical probes. This guide provides a comprehensive comparison of various
aliphatic disulfides, supported by experimental data, to elucidate structure-activity relationships
and guide future research.

Aliphatic disulfides, characterized by the sulfur-sulfur linkage flanked by alkyl groups, are a
class of compounds that have garnered significant interest in pharmacology and biochemistry.
Their biological activities are diverse, ranging from antimicrobial to anticancer effects. The
efficacy of these molecules is intricately linked to the nature of their aliphatic substituents and
the number of sulfur atoms in the disulfide bridge.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of aliphatic disulfides is a key area of investigation, particularly in the
context of anticancer drug development. Studies have shown that both the length of the alkyl
chains and the number of sulfur atoms significantly influence their activity.

A comparative study on a series of aryl alkyl disulfides against human keratinocyte (HaCaT)
cells revealed a trend in cytotoxicity related to the length of the alkyl chain. Cytotoxicity was
found to decrease as the carbon chain length increased from C8 to C14. This suggests that
shorter alkyl chains may enhance the cytotoxic effects of this particular class of disulfides.
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Furthermore, investigations into organosulfur compounds derived from garlic, such as diallyl
sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have provided valuable
insights into the role of the polysulfide linkage. In human colon carcinoma cell lines (Caco-2
and HT-29), the order of cytotoxicity was directly correlated with the number of sulfur atoms:
DATS > DADS > DASJ1]. This indicates that the lability of the polysulfide bond and its ability to
interact with cellular thiols may be a crucial determinant of its cytotoxic potency.

Compound Cell Line IC50 (pM) Reference
Diallyl Disulfide Greater than Diallyl
Hepatocytes _ (2]
(DADS) Sulfide (DAS)
Diallyl Trisulfide More potent than
Caco-2, HT-29 [1]
(DATS) DADS and DAS

o More cytotoxic than
Aryl Alkyl Disulfide

HaCaT C10, C12, C14, C16

(C8)

analogues

Aryl Alkyl Disulfide Less cytotoxic than
HaCaT

(C10) Ccs8

Aryl Alkyl Disulfide Less cytotoxic than
HaCaT

(C12) C10

Aryl Alkyl Disulfide Less cytotoxic than
HaCaT

(C14) Ci12

Antimicrobial Efficacy: A Comparative Overview

Aliphatic disulfides have also demonstrated significant antimicrobial properties. Similar to their
cytotoxic effects, the antimicrobial activity is influenced by the molecular structure, including the
length of the alkyl chains and the nature of the disulfide bond.

A study investigating a series of aryl alkyl disulfides with varying alkyl chain lengths (C8 to C16)
found that the compound with a C10 alkyl chain exhibited the most potent antibacterial activity
against Bacillus cereus. This suggests an optimal lipophilicity for penetrating bacterial cell
membranes.
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The number of sulfur atoms in the disulfide bridge also plays a pivotal role in antimicrobial
activity. A direct comparison of diallyl sulfides revealed a clear trend in their efficacy against a
range of clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and
various Candida and Aspergillus species. The magnitude of antimicrobial activity followed the
order: diallyl tetrasulfide > diallyl trisulfide > diallyl disulfide > diallyl monosulfide. This strongly
suggests that the disulfide bond is a critical factor in their antimicrobial capabilities, with
increased sulfur content leading to enhanced activity.

Compound Microorganism MIC (pg/mL) Reference

Various clinical

Diallyl Monosulfide ) Least active
isolates
) o Various clinical More active than
Diallyl Disulfide ) i
isolates monosulfide
Various clinical More active than

Diallyl Trisulfide ) o
isolates disulfide

Various clinical

Diallyl Tetrasulfide ) Most active
isolates

Aryl Alkyl Disulfide ) Highest inhibitory
Bacillus cereus o )

(C10) activity in its series

Signhaling Pathways and Mechanisms of Action

The biological effects of aliphatic disulfides are underpinned by their interaction with various
cellular signaling pathways. Diallyl disulfide (DADS), a well-studied example, is known to
induce apoptosis in cancer cells through multiple mechanisms.

One of the key pathways activated by DADS is the intrinsic apoptosis pathway. DADS
treatment leads to the generation of reactive oxygen species (ROS), which in turn triggers the
activation of caspase-3. This central executioner caspase then cleaves essential cellular
proteins, such as poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell
death.

DADS-induced intrinsic apoptosis pathway.
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Furthermore, DADS has been shown to modulate the PI3K/Akt/mTOR signaling pathway, a
critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by DADS
can lead to the induction of both apoptosis and autophagy in cancer cells.

Modulation of the PI3SK/Akt/mTOR pathway by DADS.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of aliphatic disulfides are commonly evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures
the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan
product, which is directly proportional to the number of viable cells.

Workflow:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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